molecular formula C12H15NO3 B8622326 4-(1-Ethoxyethoxy)-3-methoxybenzonitrile CAS No. 86052-16-6

4-(1-Ethoxyethoxy)-3-methoxybenzonitrile

Cat. No. B8622326
M. Wt: 221.25 g/mol
InChI Key: ZIPHEWKCROTVJP-UHFFFAOYSA-N
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Patent
US04443473

Procedure details

Two ml trifluoroacetic acid was added slowly to a chilled solution of 20 g of 3-methoxy-4-hydroxybenzonitrile, 50.7 ml of ethyl vinyl ether and 50 ml tetrahydrofuran (THF). The mixture was stirred at room temperature overnight. 7.5 ml of triethylamine was added to the mixture and stirring was continued for several minutes followed by solvent evaporation. The residue was partitioned between 400 ml of ether and 100 ml 1 N NaOH. The remaining ether layer was washed with 100 ml H2O and with 100 ml brine, dried (MgSO4) and evaporated to yield 31.2 gm of crude 3-methoxy-4-(2-ethoxy-1-oxapropyl)benzonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH3:8][O:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=1[OH:18])[C:13]#[N:14].[CH:19]([O:21][CH2:22][CH3:23])=[CH2:20].O1CCCC1>C(N(CC)CC)C>[CH3:8][O:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=1[O:18][CH:19]([O:21][CH2:22][CH3:23])[CH3:20])[C:13]#[N:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
20 g
Type
reactant
Smiles
COC=1C=C(C#N)C=CC1O
Name
Quantity
50.7 mL
Type
reactant
Smiles
C(=C)OCC
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for several minutes
CUSTOM
Type
CUSTOM
Details
followed by solvent evaporation
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 400 ml of ether and 100 ml 1 N NaOH
WASH
Type
WASH
Details
The remaining ether layer was washed with 100 ml H2O and with 100 ml brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C#N)C=CC1OC(C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 31.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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